allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve described is a complex molecule with a long name. Let’s break it down:
Name: Allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Molecular Formula: CHNOS
Molecular Weight: Approximately 394.42 g/mol
This compound belongs to the class of thiazole derivatives and contains various functional groups, including an allyl group, a benzoyl group, and a nitrophenyl group. Its structure is intricate, combining heterocyclic and aromatic moieties.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could affect the functional groups (e.g., the benzoyl group).
Reduction: Reduction reactions might target the nitrophenyl group.
Substitution: Substituents on the thiazole ring could be replaced.
Common reagents and conditions would depend on the specific reaction. Major products formed would vary based on the reaction pathway.
Scientific Research Applications
Research applications span several fields:
Medicine: Investigate its potential as a drug candidate due to its complex structure and potential biological activity.
Chemistry: Explore its reactivity and interactions with other molecules.
Biology: Assess its effects on cellular processes.
Industry: Investigate its use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action remains speculative without experimental data. It likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates cellular pathways. Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
Remember that this compound’s detailed investigation requires laboratory experiments and specialized expertise Researchers would need to synthesize, characterize, and explore its properties thoroughly
Properties
Molecular Formula |
C27H23N3O8S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-3-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2-(3-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H23N3O8S/c1-5-11-38-26(34)24-15(3)28-27(39-24)29-21(16-7-6-8-18(13-16)30(35)36)20(23(32)25(29)33)22(31)17-9-10-19(37-4)14(2)12-17/h5-10,12-13,21,31H,1,11H2,2-4H3/b22-20+ |
InChI Key |
WKALOKALCYOOKT-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)[N+](=O)[O-])/O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.